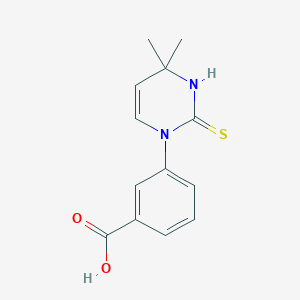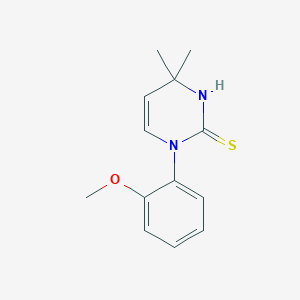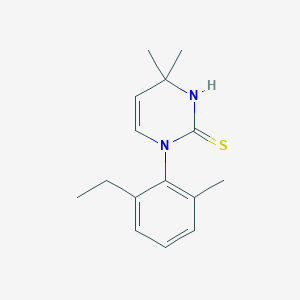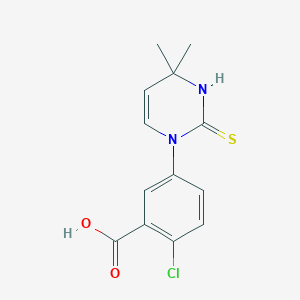
3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Vue d'ensemble
Description
3-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid (MDPBA) is a small molecule that is widely used in scientific research, specifically in the fields of biochemistry, physiology, and pharmacology. MDPBA is a sulfur-containing compound that has a unique structure and is used as a substrate in various biochemical assays. It is also used as a tool to study the effects of oxidative stress and as a probe to study the structure and function of proteins.
Applications De Recherche Scientifique
Antimicrobial and Antituberculosis Activity
Organotin(IV) complexes, including those with carboxylic acid derivatives similar to the compound of interest, have shown significant antituberculosis activity. The structural diversity of these complexes plays a crucial role in their biological activity, with triorganotin(IV) complexes demonstrating superior effectiveness compared to their diorganotin(IV) counterparts. The nature of the ligand environment and the structure of these compounds are critical factors influencing their antimicrobial properties, highlighting the potential for designing new compounds with enhanced antituberculosis capabilities (Iqbal, Ali, & Shahzadi, 2015).
Regulation of Gut Functions
Benzoic acid derivatives have been widely utilized as food and feed additives due to their antibacterial and antifungal properties. Recent studies indicate that these compounds can significantly improve gut health by enhancing functions such as digestion, absorption, and barrier integrity. The regulation of enzyme activity, redox status, immunity, and microbiota by appropriate levels of benzoic acid derivatives suggests potential applications in improving gastrointestinal health and function (Mao, Yang, Chen, Yu, & He, 2019).
Anticarcinogenic Properties
Research on organotin(IV) complexes, including those with benzoate ligands, has also explored their anticarcinogenic properties. The cytotoxic activity of these complexes against various cancer cell lines suggests a promising avenue for the development of new anticancer agents. The lipophilicity of the organotin moiety and the stability of ligand-Sn bonds, such as Sn-N and Sn-S, contribute to the significant antitumor activity observed in these studies (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).
Pharmacokinetic Analysis
The pharmacokinetics of compounds similar to the one , such as benzoic acid, have been extensively studied in various species, including humans. These studies aim to understand the metabolic and dosimetric variations across species, which is crucial for assessing dietary exposures and reducing interspecies uncertainty in toxicity and efficacy evaluations. Such research is instrumental in ensuring the safe and effective use of these compounds in medical and dietary applications (Hoffman & Hanneman, 2017).
Propriétés
IUPAC Name |
3-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-13(2)6-7-15(12(18)14-13)10-5-3-4-9(8-10)11(16)17/h3-8H,1-2H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVNQWXBKZMYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=CC(=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide](/img/structure/B3084538.png)

